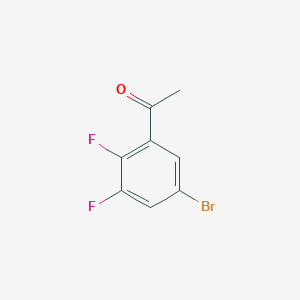
Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 . It is also known by its IUPAC name, tert-butyl 3-formyl-3-methyl-1-azetidinecarboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate consists of a azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. The azetidine ring is substituted at the 3-position with a formyl group and a methyl group .Physical And Chemical Properties Analysis
Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is an oil at room temperature . Its molecular weight is 199.25 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate and its derivatives play a crucial role in various chemical syntheses. For instance, it has been used in the stereoselective hydroformylation of oxazoline derivatives, yielding products crucial for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Additionally, it has been utilized in the synthesis of aziridine-carboxylate, a potential building block for amino alcohols and polyamines (Jähnisch, 1997). Further, it serves as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Chiral Auxiliary and Chemical Modifications
The compound has been employed as a chiral auxiliary in chemical syntheses, facilitating the creation of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995). This application is significant in synthesizing compounds with precise stereochemical configurations.
Antibacterial Properties
Derivatives of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate have been studied for their antibacterial activities. For example, certain derivatives have shown promising antibacterial activities against various bacterial strains, indicating potential medicinal applications (Song et al., 2009).
Synthesis of Biologically Active Compounds
It has been used in synthesizing biotin intermediates and other biologically active compounds, indicating its utility in developing essential vitamins and pharmaceuticals (Liang et al., 2016).
Pharmaceutical Applications
This compound is integral in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients. For instance, its derivatives have been utilized in the development of Rho–kinase inhibitors (Gomi et al., 2012), highlighting its relevance in drug discovery and development.
Mecanismo De Acción
The mechanism of action for Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is not specified in the search results. The mechanism of action for a chemical compound typically refers to its interactions with biological systems, which is not applicable in this case as this compound is typically used in chemical synthesis .
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including wearing protective gloves and eye/face protection, and ensuring good ventilation .
Propiedades
IUPAC Name |
tert-butyl 3-formyl-3-methylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFUKHQJEUFDJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)
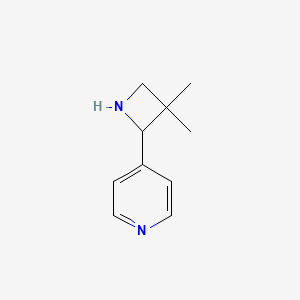


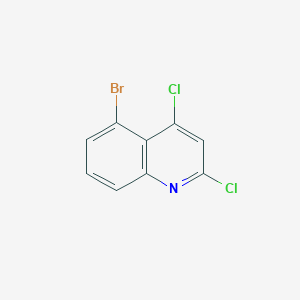
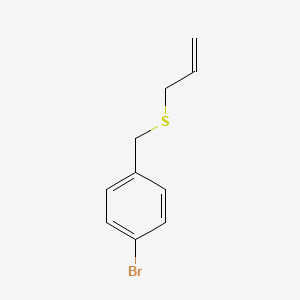
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

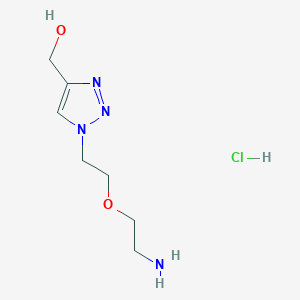
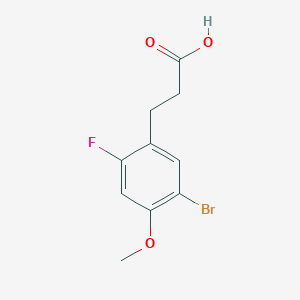

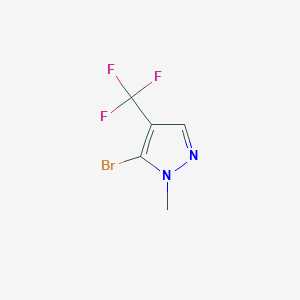
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)
